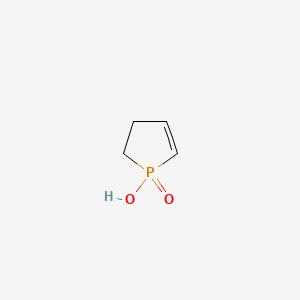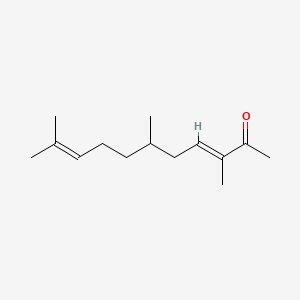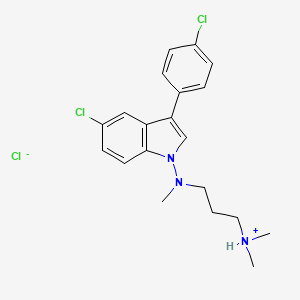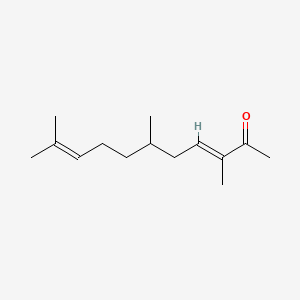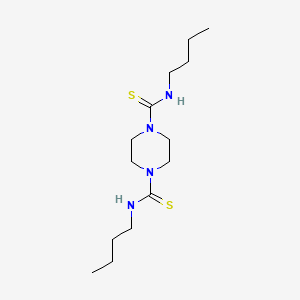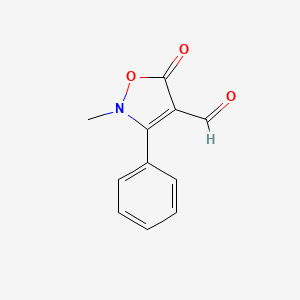![molecular formula C10H17ClN2O B13771997 [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride CAS No. 69781-89-1](/img/structure/B13771997.png)
[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride: is a chemical compound with the molecular formula C10H17ClN2O. It is known for its unique structure, which includes a phenoxy group substituted with two methyl groups at positions 3 and 5, an ethylamino group, and a chloride ion. This compound is used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride typically involves the reaction of 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce the corresponding amine derivative. Finally, the amine derivative is treated with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is used in biological research to study its effects on cellular processes. It can act as a ligand for certain receptors, influencing cell signaling pathways and gene expression.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating various diseases due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including changes in gene expression, cell proliferation, and apoptosis.
相似化合物的比较
- [2-(3,5-Dimethylphenoxy)ethylamino]azanium bromide
- [2-(3,5-Dimethylphenoxy)ethylamino]azanium iodide
- [2-(3,5-Dimethylphenoxy)ethylamino]azanium sulfate
Comparison: Compared to its analogs, [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride is unique due to its chloride ion, which can influence its solubility, reactivity, and biological activity. The chloride ion can also affect the compound’s interaction with molecular targets, making it distinct from its bromide, iodide, and sulfate counterparts .
属性
CAS 编号 |
69781-89-1 |
|---|---|
分子式 |
C10H17ClN2O |
分子量 |
216.71 g/mol |
IUPAC 名称 |
2-(3,5-dimethylphenoxy)ethylhydrazine;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-8-5-9(2)7-10(6-8)13-4-3-12-11;/h5-7,12H,3-4,11H2,1-2H3;1H |
InChI 键 |
FZMJXIXPNUUZBS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)OCCNN)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


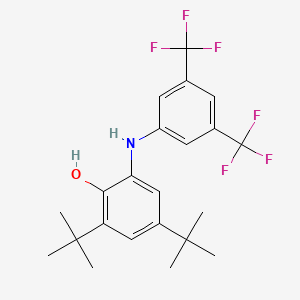
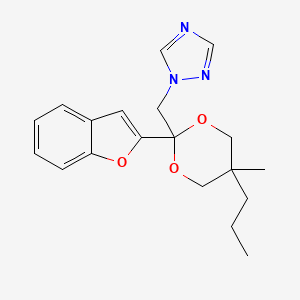

![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)


